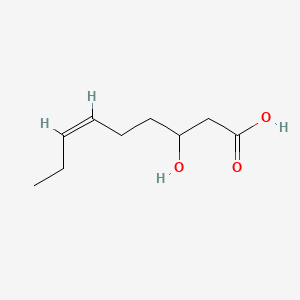

(Z)-3-Hydroxy-6-nonenoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-Hydroxy-6-nonenoic Acid is an organic compound characterized by a hydroxyl group (-OH) and a double bond in the Z-configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Hydroxy-6-nonenoic Acid typically involves the use of specific reagents and catalysts to achieve the desired configuration and functional groups. One common method is the hydroboration-oxidation of 6-nonenoic acid, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: (Z)-3-Hydroxy-6-nonenoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond can be reduced to form a saturated hydroxy acid.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: 3-Keto-6-nonenoic acid or 3-carboxy-6-nonenoic acid.

Reduction: 3-Hydroxy-nonanoic acid.

Substitution: 3-Chloro-6-nonenoic acid or 3-amino-6-nonenoic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry: (Z)-3-Hydroxy-6-nonenoic Acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (Z)-3-Hydroxy-6-nonenoic Acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The double bond in the Z-configuration also affects the compound’s three-dimensional structure, impacting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

(E)-3-Hydroxy-6-nonenoic Acid: The E-configuration isomer with different spatial arrangement.

3-Hydroxy-6-nonanoic Acid: A saturated analog without the double bond.

6-Hydroxy-3-nonenoic Acid: A positional isomer with the hydroxyl group at a different location.

Uniqueness: (Z)-3-Hydroxy-6-nonenoic Acid is unique due to its specific Z-configuration, which imparts distinct chemical and physical properties compared to its isomers and analogs. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Biologische Aktivität

(Z)-3-Hydroxy-6-nonenoic acid, a hydroxy fatty acid, has garnered attention in biological research due to its diverse biological activities and potential applications in medicine and industry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and a double bond in the Z-configuration. This unique structure influences its reactivity and interactions with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| Functional Groups | Hydroxyl (-OH), Alkene (C=C) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyl group allows for hydrogen bonding, enhancing the compound's binding affinity to proteins involved in metabolic pathways. The Z-configuration of the double bond affects the three-dimensional structure of the molecule, influencing its reactivity and specificity towards biological targets.

Biological Activities

-

Antioxidant Activity :

Studies have indicated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases. -

Antimicrobial Properties :

Research suggests that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic functions within bacteria. For instance, molecular docking studies have demonstrated its potential as an antibacterial agent by targeting bacterial enzymes such as tyrosyl-tRNA synthetase . -

Anti-inflammatory Effects :

Preliminary studies indicate that this compound may modulate inflammatory pathways. It could potentially inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study published in PMC reported that derivatives of hydroxy fatty acids, including this compound, exhibited significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

- Another investigation highlighted its role as a precursor for bioactive molecules in metabolic pathways, emphasizing its importance in synthetic biology and pharmaceutical applications.

Comparison with Related Compounds

This compound is often compared with related compounds due to structural similarities. Below is a comparison table highlighting key differences:

| Compound | Configuration | Biological Activity |

|---|---|---|

| (E)-3-Hydroxy-6-nonenoic Acid | E | Different binding affinities; less studied |

| 3-Hydroxy-6-nonanoic Acid | Saturated | Lower reactivity; fewer biological applications |

| 6-Hydroxy-3-nonenoic Acid | Positional Isomer | Varies in activity; specific applications |

Future Directions

Research on this compound is ongoing, with potential implications for drug development and industrial applications. Future studies should focus on:

- Detailed exploration of its mechanisms at the molecular level.

- Clinical trials to assess efficacy and safety in therapeutic contexts.

- Development of synthetic pathways for producing derivatives with enhanced biological activities.

Eigenschaften

IUPAC Name |

(Z)-3-hydroxynon-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h3-4,8,10H,2,5-7H2,1H3,(H,11,12)/b4-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWZUPUHFRKCCB-ARJAWSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.